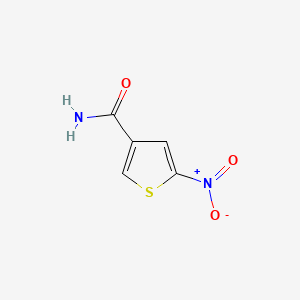

5-Nitrothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

36050-09-6 |

|---|---|

Molecular Formula |

C5H4N2O3S |

Molecular Weight |

172.16 g/mol |

IUPAC Name |

5-nitrothiophene-3-carboxamide |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8) |

InChI Key |

AILAVJFBFWLVHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Nitrothiophene-3-carboxamide and its Direct Precursors

The construction of the this compound scaffold is typically achieved through sequential reactions that build the molecule step-by-step, starting from more fundamental thiophene (B33073) structures.

A common and established route to this compound begins with a commercially available thiophene derivative, such as thiophene-3-carboxylic acid or its corresponding esters. smolecule.com The synthesis generally proceeds through two key transformations: nitration and formation of the carboxamide group.

The first critical step is the regioselective nitration of the thiophene ring. Due to the electron-rich nature of the thiophene ring, it is susceptible to electrophilic substitution. mdpi.com The nitration of thiophene-3-carboxylic acid is typically performed using a nitrating agent like concentrated nitric acid, often in the presence of sulfuric acid, to introduce the nitro group (-NO₂) predominantly at the 5-position. smolecule.com This regioselectivity is governed by the directing effects of the carboxylic acid group at the 3-position. The resulting intermediate is 5-nitrothiophene-3-carboxylic acid. smolecule.comchemscene.com

Alternatively, an ester of thiophene-3-carboxylic acid can be used as the starting material. The nitration is performed under similar conditions to yield the corresponding ester, such as ethyl 5-nitrothiophene-3-carboxylate. smolecule.com This ester is a direct precursor that can then be converted to the desired carboxamide.

Table 1: Key Intermediates in the Synthesis of this compound

| Starting Material | Reaction | Intermediate |

| Thiophene-3-carboxylic acid | Electrophilic Nitration | 5-Nitrothiophene-3-carboxylic acid |

| Ethyl thiophene-3-carboxylate | Electrophilic Nitration | Ethyl 5-nitrothiophene-3-carboxylate |

Once the key intermediate, 5-nitrothiophene-3-carboxylic acid or its ester, is obtained, the next step is the formation of the carboxamide moiety. Several standard synthetic methods can be employed for this transformation.

One direct approach involves the activation of 5-nitrothiophene-3-carboxylic acid. The carboxylic acid can be converted into a more reactive acyl chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This acyl chloride, 5-nitrothiophene-3-carbonyl chloride, is then reacted with ammonia (B1221849) or an ammonium (B1175870) salt to yield the primary amide, this compound.

A second common method is the direct aminolysis of an ester, such as ethyl 5-nitrothiophene-3-carboxylate. This reaction involves treating the ester with aqueous or alcoholic ammonia, often under elevated temperature and pressure, to replace the ethoxy group with an amino group, thereby forming the carboxamide.

Modern peptide coupling techniques are also frequently used for their mild conditions and high efficiency. nih.gov This involves reacting 5-nitrothiophene-3-carboxylic acid directly with an ammonia source in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or Hydroxybenzotriazole (HOBt). mdpi.comnih.gov

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. For the nitration step, controlling the temperature and the ratio of nitric to sulfuric acid is crucial to maximize the yield of the desired 5-nitro isomer and minimize the formation of byproducts.

For the carboxamide formation, particularly when using coupling reagents, the choice of solvent, base, and reaction temperature can significantly impact the yield and purity of the final product. researchgate.net For instance, using anhydrous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is common to prevent hydrolysis of activated intermediates. mdpi.com The reaction temperature is often kept low initially to control the exothermic reaction before being raised to ensure completion. The purification of the crude product, typically by recrystallization or column chromatography, is essential to obtain the compound with high purity. mdpi.com

Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives and analogues. These modifications are typically aimed at modulating the compound's chemical and biological properties.

Functionalization can be targeted at either the thiophene ring or the carboxamide group.

Thiophene Ring Functionalization: The thiophene ring in 5-nitrothiophene derivatives is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. smolecule.com This property makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), where the nitro group can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. smolecule.commdpi.com This strategy allows for the introduction of a wide array of substituents at the 5-position, fundamentally altering the core structure.

Carboxamide Moiety Functionalization: The carboxamide group is a prime site for modification. The most common strategy is the synthesis of N-substituted derivatives by reacting the activated 5-nitrothiophene-3-carboxylic acid (e.g., the acyl chloride) or the acid itself with primary or secondary amines instead of ammonia. mdpi.comnih.gov This approach allows for the attachment of a vast number of alkyl, aryl, or heterocyclic groups to the amide nitrogen, creating a library of diverse compounds. nih.govdur.ac.uk

A primary goal in the synthesis of analogues is the introduction of chemical diversity to explore structure-activity relationships (SAR). dur.ac.uk This is achieved by incorporating various substituents and complex molecular fragments.

Researchers have successfully synthesized derivatives by reacting 5-nitrothiophene-3-carboxylic acid or its precursors with a wide range of amines. These include simple aliphatic and aromatic amines as well as more complex amines bearing additional functional groups or heterocyclic systems. nih.gov For example, heterocyclic moieties such as thiazole (B1198619), morpholine (B109124), and pyrazole (B372694) have been appended to the carboxamide nitrogen. mdpi.comdur.ac.ukdur.ac.uk The introduction of these groups can significantly influence the molecule's properties. dur.ac.uk

Furthermore, multi-step synthetic sequences can be designed to produce thiophene rings with additional substituents at other positions (e.g., C2 or C4). This is often achieved by starting with a pre-functionalized thiophene precursor before carrying out the nitration and carboxamide formation steps. nih.govnih.gov The Gewald reaction, for instance, is a powerful method for constructing polysubstituted 2-aminothiophene rings, which can then be further modified. dur.ac.uknih.gov

Table 2: Examples of N-Substituted this compound Derivatives

| Amine Reagent | Attached Moiety |

| 2-Aminothiazole | Thiazol-2-yl |

| Morpholine | Morpholin-4-yl |

| 4-Aminoantipyrine | (1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) |

| Aniline | Phenyl |

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial for investigating their interactions with biological systems. While direct asymmetric synthesis of this specific compound is not extensively documented, established principles of asymmetric synthesis in thiophene chemistry can be applied.

One major strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric functionalization of heterocyclic compounds. researchgate.net Chiral bifunctional catalysts, such as those derived from quinine, have been successfully employed in the asymmetric [3+3] annulation of benzo[b]thiophene derivatives, achieving excellent enantioselectivities (up to 97% ee). rsc.orgrsc.org This approach could potentially be adapted to construct chiral polycyclic structures incorporating the this compound moiety.

Another approach is the catalytic asymmetric dearomatization of the thiophene ring. nih.govrsc.org This strategy allows for the creation of chiral, non-aromatic thiophene-containing structures. While challenging, recent advances have shown the feasibility of this approach through the use of vinylidene ortho-quinone methide intermediates, leading to axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes with high enantioselectivity. nih.govrsc.org

Furthermore, the synthesis of chiral ligands based on the thiophene scaffold provides a pathway to induce chirality in subsequent transformations. researchgate.net These chiral thiophene-based ligands can be used in metal-catalyzed reactions to generate chiral products. The synthesis of chiral β-hydroxy-α-amino esters has been achieved using a chiral pyridoxal (B1214274) catalyst, demonstrating the potential for creating chiral side chains that could be incorporated into a this compound derivative. researchgate.net

The following table summarizes potential stereoselective approaches applicable to the synthesis of chiral this compound derivatives, based on analogous transformations in thiophene chemistry.

| Approach | Catalyst/Reagent Type | Potential Chiral Moiety | Key Features |

| Asymmetric Annulation | Chiral bifunctional organocatalyst (e.g., quinine-derived) | Fused chiral rings | High enantioselectivity |

| Catalytic Asymmetric Dearomatization | Chiral catalyst with VQM intermediate | Chiral spirocyclic or axially chiral structures | Creation of non-aromatic chiral centers |

| Chiral Ligand-Based Synthesis | Pre-synthesized chiral thiophene ligand | Chirality within the thiophene scaffold | Control over metal-catalyzed reactions |

| Asymmetric Aldol Reaction | Chiral pyridoxal catalyst | Chiral β-hydroxy-α-amino ester side chain | Introduction of chirality in substituents |

Novel Synthetic Methodologies for Thiophene Scaffold Construction

Recent advancements in synthetic organic chemistry have provided innovative and efficient methods for the construction of the thiophene ring, which forms the core of this compound. These methodologies often offer advantages in terms of reaction conditions, yields, and substrate scope.

Organocatalysis in Thiophene Synthesis

Organocatalysis has become a cornerstone of modern synthetic chemistry, offering a metal-free alternative for the construction of complex molecules. In the context of thiophene synthesis, organocatalytic domino reactions have proven to be particularly effective for creating substituted tetrahydrothiophenes, which can be precursors to functionalized thiophenes. researchgate.net These one-pot, multi-step reactions are economically and environmentally advantageous as they avoid the isolation of intermediates. researchgate.net

The primary modes of organocatalysis employed in these syntheses are aminocatalysis and bifunctional hydrogen-bonding catalysis. researchgate.net For example, secondary amines have been used to catalyze thia-Michael/aldol domino reactions between α,β-unsaturated aldehydes and mercapto compounds to yield highly functionalized tetrahydrothiophenes. researchgate.net

While the direct organocatalytic synthesis of the this compound scaffold from acyclic precursors is a developing area, the principles of organocatalysis can be applied to introduce substituents and build complexity onto a pre-formed thiophene ring. For instance, organocatalytic methods can be used for the enantioselective functionalization of thiophene derivatives. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green and efficient technology for accelerating chemical reactions. nih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.org

In the synthesis of thiophene derivatives, microwave assistance has been successfully applied to various reaction types. The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, can be significantly expedited using microwave irradiation. organic-chemistry.org For example, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, activated nitriles, sulfur, and morpholine in ethanol (B145695) was achieved in 20 minutes at 70°C under microwave conditions, compared to 4 hours with conventional heating. organic-chemistry.org

Microwave-assisted synthesis has also been employed for the preparation of Schiff bases derived from 5-nitrothiophene-2-carboxaldehyde (B54426). researchgate.net This rapid and efficient method highlights the utility of microwave technology in the synthesis of derivatives of the core 5-nitrothiophene structure. The benefits of microwave-assisted synthesis in preparing nitrogen-containing heterocycles are well-documented, making it a valuable tool for the synthesis of this compound and its analogs. nih.gov

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a representative thiophene synthesis.

| Reaction | Method | Reaction Time | Yield | Reference |

| Gewald Synthesis of 5-substituted-2-aminothiophenes | Conventional Heating | 4 hours | Moderate to Good | organic-chemistry.org |

| Gewald Synthesis of 5-substituted-2-aminothiophenes | Microwave Irradiation | 20 minutes | High | organic-chemistry.org |

| Synthesis of Schiff bases from 5-nitrothiophene-2-carboxaldehyde | Microwave Irradiation | Not specified, but rapid | Good | researchgate.net |

Advanced Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of 5-Nitrothiophene-3-carboxamide Reactions

The unique arrangement of functional groups in this compound allows for a diverse range of reactions, each with its own mechanistic intricacies.

The electron-withdrawing nature of the nitro group significantly activates the thiophene (B33073) ring towards nucleophilic attack. evitachem.comscbt.com This effect is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions. Studies on related nitrothiophenes have shown that the nitro group can be displaced by various nucleophiles. For instance, research on 3-nitrothiophene-2,5-dicarboxylates demonstrated that the nitro group is readily displaced by thiolates, such as thiophenols and thioglycolates, in the presence of a base like potassium carbonate. mdpi.com This proceeds through a classic SNAr mechanism, where the nucleophile attacks the carbon bearing the nitro group, forming a Meisenheimer complex, which then expels the nitrite (B80452) ion to yield the substituted product. mdpi.com While direct studies on this compound are less common, the principles established with structurally similar compounds suggest a high susceptibility to such transformations. The carboxamide group, also being electron-withdrawing, would further enhance the electrophilicity of the thiophene ring, although its directing effects would influence the regioselectivity of the attack.

The nitro group of this compound is a key site of reactivity and can be reduced to various other functional groups, profoundly altering the molecule's properties and subsequent reactivity. evitachem.comwikipedia.org The reduction of aromatic nitro compounds is a well-established field in organic chemistry, with several reagents and conditions available to achieve different outcomes. wikipedia.orgmasterorganicchemistry.com

Commonly, the nitro group is reduced to an amine (NH2) group. masterorganicchemistry.com This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgmasterorganicchemistry.com Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are effective for this reduction. masterorganicchemistry.comscispace.com The resulting 5-aminothiophene-3-carboxamide (B3193836) is a versatile intermediate. The newly formed amino group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions, a stark contrast to the deactivating, meta-directing nature of the nitro group. masterorganicchemistry.com

Partial reduction of the nitro group can lead to other functionalities. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) (NHOH). wikipedia.org The specific reduction pathway and the final product are highly dependent on the choice of reducing agent and the reaction conditions. scispace.com

The biological activity of some nitro-heterocyclic compounds is contingent upon the reduction of the nitro moiety by bacterial nitroreductases. nih.gov This enzymatic reduction generates reactive intermediates that can exert a biological effect. nih.gov

The presence of both a carboxamide and a reactive thiophene ring, especially after modification of the nitro group, opens up pathways for intramolecular cyclization to form fused heterocyclic systems. For instance, the reduction of the nitro group to an amine creates a 1,2-amino-carboxamide arrangement on the thiophene ring, a precursor for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones. These cyclizations can be achieved by reacting the aminothiophene derivative with various one-carbon synthons. For example, condensation with formic acid can lead to the formation of the pyrimidinone ring. mdpi.com

Another strategy involves the reaction of 3-aminothiophene-2-carboxamide (B122380) derivatives with reagents like chloroformamidine (B3279071) hydrochloride to directly form 2-aminothieno[3,2-d]pyrimidin-4-ones in a single step. researchgate.net While these examples start from the isomeric 3-aminothiophene-2-carboxamide, the principles are applicable to derivatives of 5-aminothiophene-3-carboxamide.

Furthermore, intramolecular cyclizations can be designed based on the reactivity of the thiophene ring itself. The Dieckmann condensation is a classic example of an intramolecular reaction of diesters to form cyclic β-keto esters, which works well for forming five- and six-membered rings. libretexts.org While not directly applicable to the carboxamide, analogous base-catalyzed intramolecular condensations involving the carboxamide and a suitable ester group elsewhere on the molecule could potentially lead to novel fused ring systems.

Electrophilicity and Reactivity Profiles

The electrophilicity of this compound is a critical parameter in understanding and predicting its reactivity, particularly in reactions with nucleophiles.

Mayr's equation, log k = sN(N + E), is a powerful tool for quantifying the electrophilicity (E) and nucleophilicity (N) of reactants. iupac.orguni-muenchen.de This linear free energy relationship allows for the prediction of reaction rates between electrophiles and nucleophiles. nih.gov The electrophilicity parameter, E, is a nucleophile-independent measure of the electrophile's reactivity. iupac.org

Kinetic studies on a series of 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group) have been used to determine their E parameters by reacting them with a set of reference amines. acs.org A similar approach could be applied to this compound to determine its E value. Based on related structures, it is expected to be a potent electrophile. For instance, 2-methoxy-5-nitrothiophene-3-carboxamide has a reported E value of -19.09. nih.govacs.org Given the similar electronic effects of the nitro and carboxamide groups, the E value for this compound would likely be in a comparable range.

The reactivity of this compound can be contextualized by comparing it to other nitro-substituted thiophenes and heterocycles. The position and nature of the substituents on the thiophene ring have a profound impact on its electrophilicity.

Studies on dinitro- and cyano-nitrothiophenes have provided valuable insights. For example, 2,5-dinitrothiophene is a very strong electrophile with an E value of -13.42. nih.govacs.org Replacing one of the nitro groups with a less electron-withdrawing cyano group, as in 3-cyano-5-nitrothiophene, decreases the electrophilicity (E = -16.48). nih.govacs.org Further replacing the cyano group with a hydrogen atom to give 5-nitrothiophene leads to a significant decrease in electrophilicity (E = -25.96). acs.org

These trends highlight the strong activating effect of electron-withdrawing groups. The carboxamide group in this compound is also electron-withdrawing, and its presence is expected to render the molecule significantly more electrophilic than the parent 5-nitrothiophene. A comparison with its furan (B31954) analog, 5-nitrofuran-3-carboxamide, would also be informative, as furan derivatives generally exhibit lower thermal stability and different reactivity in certain reactions like halogenation compared to their thiophene counterparts.

Biological Activity and Mechanistic Elucidation

Antimicrobial Activity of 5-Nitrothiophene-3-carboxamide Derivatives

The antimicrobial effects of this compound and its related derivatives are characterized by a broad spectrum of activity, encompassing various pathogenic bacteria. The core of their function lies in their nature as prodrugs, which are metabolically activated within the target bacteria to exert their cytotoxic effects.

Antibacterial Efficacy and Spectrum of Activity

Research has established the potent antibacterial properties of nitrothiophene derivatives, which are effective against both Gram-negative and Gram-positive bacteria, including strains that have developed resistance to multiple conventional antibiotics. smolecule.com

Nitrothiophene carboxamide derivatives have demonstrated significant efficacy against a range of Gram-negative enteric pathogens. nih.gov Studies show potent activity against multidrug-resistant clinical isolates of Escherichia coli, Shigella species, and Salmonella species. smolecule.comnih.govresearchgate.net The effectiveness of these compounds is maintained even against bacterial strains resistant to multiple classes of standard antibiotics. smolecule.com For instance, a novel nitrothiophene-based small molecule, IITR00803, exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against these enteric pathogens. nih.gov The bactericidal nature of these compounds has been confirmed in time-kill kinetic studies, showing a significant reduction in bacterial load comparable to agents like ciprofloxacin. nih.govnih.gov While highly active against many Gram-negative bacteria, the efficacy against Pseudomonas aeruginosa can be limited due to efficient efflux of the compounds by the MexAB-OprM efflux pump system, a homolog of the AcrAB-TolC system in E. coli. nih.gov

Table 1: Antibacterial Activity of Nitrothiophene Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Nitrothiophene Carboxamides | E. coli, Shigella spp., Salmonella spp. | Potent activity on MDR isolates | smolecule.comnih.gov |

This table is interactive. Data can be sorted and filtered.

Derivatives of 5-nitrothiophene have also shown considerable promise in combating multidrug-resistant Gram-positive bacteria, most notably Staphylococcus aureus. nih.gov A study focused on p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides found that all tested compounds exhibited significant bacteriostatic activity, with some also demonstrating bactericidal effects against both standard and multidrug-resistant S. aureus (MRSA) strains. nih.govresearchgate.net Further investigation into structure-activity relationships has led to the identification of specific nitrothiophene derivatives with enhanced potency against MRSA. smolecule.com Notably, certain compounds within this class have displayed superior performance compared to established antimicrobial agents, exhibiting effectiveness against vancomycin-resistant Staphylococcus aureus (VRSA) strains that exceeds the activity of vancomycin (B549263) itself. smolecule.com

Table 2: Antibacterial Activity of 5-Nitrothiophene Derivatives against Staphylococcus aureus

| Compound Class | Bacterial Strain | Type of Activity | Reference |

|---|---|---|---|

| p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | Standard & Multidrug-Resistant S. aureus | Bacteriostatic & Bactericidal | nih.govresearchgate.net |

| Specific Nitrothiophene Derivatives | Methicillin-Resistant S. aureus (MRSA) | Enhanced Potency | smolecule.com |

This table is interactive. Data can be sorted and filtered.

Antitubercular Potential and Molecular Mechanisms

Beyond their general antibacterial properties, 5-nitrothiophenes have been identified as highly active agents against both replicating and non-replicating Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Their mechanism of action is analogous to that of nitroimidazole prodrugs like PA-824. nih.govnih.govasm.org

The antimicrobial activity of this compound derivatives is dependent on their activation by bacterial nitroreductases. These enzymes reduce the nitro group on the thiophene (B33073) ring, a critical step for the compound's cytotoxic effect. nih.gov

In Gram-negative bacteria such as E. coli, the primary enzymes responsible for this bioactivation are the nitroreductases NfsA and NfsB. smolecule.comnih.govresearchgate.net These compounds act as prodrugs that are selectively processed by these enzymes within the bacterial cell. nih.govresearchgate.net

In the context of Mycobacterium tuberculosis, the activation pathway is different. The key enzyme is a deazaflavin (F420)-dependent nitroreductase known as Ddn (Rv3547). nih.govnih.govasm.orgasm.org This enzyme and its cofactor F420 are essential for the reduction of the 5-nitrothiophene prodrug. nih.govnih.gov Mutants of M. tuberculosis that are unable to produce the F420 cofactor are resistant to these compounds, confirming the critical role of this specific activation pathway. nih.govnih.govasm.org

The primary mechanism of killing M. tuberculosis following the activation of 5-nitrothiophenes is through the release of nitric oxide (NO). nih.govnih.govasm.org The enzymatic reduction of the nitrothiophene by the Ddn nitroreductase leads to the generation of reactive nitrogen species, including nitric oxide. nih.govasm.orgresearchgate.net This release of NO acts as the active pharmacophore, causing nonspecific damage that kills the tubercle bacilli, irrespective of their replicative state. nih.govasm.orgasm.org Experimental data has confirmed a time-dependent increase in nitrite (B80452), a stable end product of NO, in mycobacterial cultures expressing Ddn when exposed to a 5-nitrothiophene compound. nih.govresearchgate.net This mechanism is considered identical to that described for nitroimidazole antitubercular agents. nih.govasm.org

Activity against Non-Replicating Mycobacterium tuberculosis

Derivatives of 5-nitrothiophene have demonstrated significant activity against non-replicating Mycobacterium tuberculosis (M. tuberculosis), a crucial characteristic for drugs aiming to eradicate persistent bacterial populations. nih.govresearchgate.net Using the streptomycin-starved 18b strain (ss18b) as a model for non-replicating mycobacteria, a 5-nitrothiophene compound was identified as being highly active. nih.govnih.gov The mechanism of action for these compounds is similar to that of nitroimidazoles like PA-824. nih.gov

The activation of 5-nitrothiophenes is dependent on the deazaflavin (F420)-dependent nitroreductase enzyme, Ddn. nih.govnih.gov This enzyme reduces the nitrothiophene, leading to the release of nitric oxide (NO). nih.gov The released nitric oxide is a key effector molecule that kills M. tuberculosis in a manner that is independent of the bacterium's growth rate. nih.gov Evidence for this mechanism includes the observation that mutants resistant to 5-nitrothiophenes are often cross-resistant to the nitroimidazole PA-824 and are unable to produce the F420 cofactor. nih.govnih.gov This loss of F420 production renders the compounds inactive, confirming the F420-dependent activation pathway. nih.gov

Modulation of Bacterial Efflux Pump Systems (e.g., AcrAB-TolC)

The AcrAB-TolC efflux pump is a major defense mechanism in Gram-negative bacteria, contributing to multidrug resistance by expelling a wide range of toxic compounds, including antibiotics. nih.govnih.govbmbreports.org Nitrothiophene carboxamides have been identified as a class of compounds that are subject to efflux by this pump system in E. coli. nih.gov However, through structure-based design, these compounds have been optimized to reduce their binding to the AcrB component of the pump. nih.gov This modification prevents their removal from the bacterial cell, thereby restoring their potent antibacterial activity against wild-type bacteria. nih.gov

These optimized nitrothiophene carboxamides function as prodrugs, requiring activation by specific bacterial nitroreductases, such as NfsA and NfsB, within the cell to exert their bactericidal effects. nih.gov By circumventing the AcrAB-TolC efflux system, these compounds can accumulate inside the bacteria and be activated, leading to potent activity against various Gram-negative pathogens like E. coli, Shigella spp., and Salmonella spp. nih.gov

Anticancer Activity of this compound Derivatives

In Vitro Antiproliferative Effects on Cancer Cell Lines (e.g., A549, K-562, MCF-7)

Derivatives of 5-nitrothiophene have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.netnih.govnih.gov Studies have evaluated the cytotoxic effects of various thiophene carboxamide and thiosemicarbazone derivatives on cell lines including human lung carcinoma (A549), chronic myelogenous leukemia (K-562), and breast adenocarcinoma (MCF-7). nih.govresearchgate.netnih.govnih.gov

For instance, certain 5-nitro-thiophene-thiosemicarbazone derivatives showed notable inhibitory activity, with one of the most promising compounds, LNN-05, exhibiting IC50 values ranging from 0.5 to 1.9 µg/mL across different cell lines. nih.gov In another study, a derivative of anthra[2,3-b]thiophene-2-carboxamide was found to be highly potent against a panel of human tumor cell lines, including K562. nih.gov Similarly, other thiophene carboxamide scaffolds have shown significant cytotoxic effects against MCF-7 and other cancer cells. nih.gov Thieno[2,3-b]thiophene derivatives have also been examined for their cytotoxicity against MCF-7 and A549 cell lines. researchgate.net

The table below presents the IC50 values for selected 5-nitrothiophene derivatives against various cancer cell lines as reported in the literature.

| Derivative Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5-Nitro-Thiophene-Thiosemicarbazone (LNN-05) | K-562 | 0.5 - 1.9 µg/mL | nih.gov |

| Anthra[2,3-b]thiophene-2-carboxamide (Compound 8) | K-562 | Submicromolar/Low micromolar | nih.gov |

| Thiophene Carboxamide (MB-D2) | MCF-7 | Significant cytotoxic effect | nih.gov |

| Thieno[2,3-b]thiophene | A549 | Potent activity observed | researchgate.net |

| Thieno[2,3-b]thiophene | MCF-7 | Potent activity observed | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism behind the anticancer activity of 5-nitrothiophene derivatives is the induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.govnih.govnih.gov Treatment of K-562 leukemia cells with a 5-nitro-thiophene-thiosemicarbazone derivative led to morphological changes associated with apoptosis and induced cell cycle arrest in the G1 phase. nih.gov Another study on a derivative of anthra[2,3-b]thiophene-2-carboxamide (compound 8) showed that it induced apoptotic cell death in K562 cells. nih.gov This was confirmed by the activation of caspases 3 and 9, cleavage of poly(ADP-ribose) polymerase (PARP), and an increase in DNA fragmentation (subG1 fraction). nih.gov

Furthermore, a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, was found to be highly active in MIA PaCa-2 pancreatic cancer cells, where it induced S-phase cell cycle arrest. nih.gov Another related compound, PR12, caused G0/G1 cell cycle arrest in different pancreatic cancer cells. nih.gov These findings indicate that these derivatives can halt cancer cell proliferation by targeting critical checkpoints in the cell cycle, ultimately leading to apoptosis. nih.govnih.govnih.gov

Mitochondrial Membrane Depolarization

The induction of apoptosis by 5-nitrothiophene derivatives is often linked to the intrinsic or mitochondrial pathway of apoptosis. nih.govnih.govnih.gov A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov

Studies have shown that active 5-nitrothiophene derivatives can directly target mitochondria. A 5-nitro-thiophene-thiosemicarbazone derivative was observed to depolarize the mitochondrial membrane in K-562 cells in a dose-dependent manner. nih.gov Similarly, treatment of K562 cells with an anthra[2,3-b]thiophene-2-carboxamide derivative resulted in a decrease of the mitochondrial membrane potential, consistent with the induction of apoptosis. nih.gov Other thiophene carboxamide derivatives have also been shown to cause a selective decrease in ΔΨm in cancer cell lines, indicating their potential to activate the intrinsic apoptotic pathway. nih.gov This depolarization is a critical step that leads to the release of pro-apoptotic factors from the mitochondria, ultimately executing the cell death program. nih.govnih.gov

DNA Intercalation and Enzyme Inhibition Studies (e.g., Topoisomerase II)

The interaction of nitrothiophene derivatives with DNA is a key aspect of their mechanism of action. Spectroscopic and molecular modeling studies on related N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives have shown that these compounds can interact with calf thymus DNA (ctDNA) to form supramolecular complexes. nih.govresearchgate.net Evidence from competitive ethidium (B1194527) bromide assays and potassium iodide quenching experiments suggests an intercalative mode of binding, where the compounds insert themselves between the nitrogenous bases of the DNA. nih.govresearchgate.net Molecular dynamics simulations further support this, indicating that these compounds likely interact with the major groove of the DNA helix and can adopt an intercalating position. nih.govresearchgate.net

While DNA intercalation is established, the effect on associated enzymes like topoisomerase II is not always inhibitory. Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a common target for anticancer drugs. semanticscholar.org However, in vitro studies of one of the most promising 5-nitro-thiophene-thiosemicarbazone compounds, LNN-05, revealed that despite its ability to induce apoptosis and cell cycle arrest, it did not inhibit topoisomerase II. researchgate.net This indicates that the cytotoxic effects of this specific derivative are mediated through other pathways, independent of topoisomerase II poisoning.

Inhibition of Protein-Protein Interactions (e.g., GATA4-NKX2-5 Transcriptional Synergy)

The modulation of protein-protein interactions represents a sophisticated therapeutic strategy. The transcription factors GATA4 and NKX2-5 are essential for heart development and are known to interact physically to synergistically regulate cardiac gene expression. helsinki.finih.gov Dysregulation of this interaction is linked to cardiac hypertrophy.

In a large-scale screening and structure-activity relationship (SAR) analysis of compounds designed to inhibit this GATA4-NKX2-5 synergy, a 2-nitrothiophene (B1581588) derivative was identified as being active. acs.org This finding is significant as it demonstrates that the nitrothiophene scaffold can be adapted to target specific and critical protein-protein interactions. The study aimed to develop novel inhibitors of this transcriptional synergy to manage cardiac hypertrophy, highlighting a potential therapeutic application for nitrothiophene derivatives beyond antimicrobial and anticancer activities. helsinki.fi

Antiparasitic Activity

5-Nitrothiophene-carboxamides have demonstrated significant potential as broad-spectrum antiparasitic agents.

Trypanocidal Activity (e.g., Trypanosoma brucei, Trypanosoma cruzi)

Nitroheterocyclic compounds are foundational in the treatment of diseases caused by trypanosomatids. dur.ac.uk Derivatives of 5-nitrothiophene have shown potent activity against both Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, which causes Chagas disease. dur.ac.ukresearchgate.net

In one study, a series of 5-nitrothiophene-2-carboxamides (5N2Cs) were tested against T. brucei bloodstream trypomastigotes. Several compounds exhibited potent, submicromolar activity. dur.ac.uk For instance, lead compounds incorporating a morpholine (B109124) ring showed significant efficacy, which, combined with improved aqueous solubility, positions them as strong candidates for further development. dur.ac.uk Another study identified (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide as a potent inhibitor of T. b. brucei, T. b. gambiense, and T. b. rhodesiense. nih.gov Research has also confirmed the general effect of 5-nitrothiophenes against T. cruzi, opening therapeutic possibilities for Chagas disease. researchgate.net

| Compound | Target Organism | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 252 | T. brucei | 0.25 ± 0.02 | dur.ac.uk |

| Compound 253 | T. brucei | 0.24 ± 0.02 | dur.ac.uk |

| Compound 140 | T. brucei | 0.31 ± 0.03 | dur.ac.uk |

| Compound 141 | T. brucei | 0.33 ± 0.02 | dur.ac.uk |

Leishmanicidal Activity

The 5-nitrothiophene scaffold is also a promising basis for the development of drugs against leishmaniasis. A high-throughput screen of 1.8 million compounds identified two 5-nitrothiophene-2-carboxamides (5N2Cs) with significant antileishmanial activity. dur.ac.ukdur.ac.uk Subsequent optimization led to the development of derivatives with improved solubility and potent activity against Leishmania. dur.ac.ukdur.ac.uk

The mechanism of action in Leishmania involves bioactivation by a type I nitroreductase (LmjNTR1), which is specific to the parasite. dur.ac.ukdur.ac.uk This activation leads to the formation of metabolites that induce mitochondrial damage and the accumulation of reactive oxygen species, ultimately causing parasite death. dur.ac.uk Studies on hydrazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have also reported significant leishmanicidal activity against promastigotes of Leishmania infantum and Leishmania tropica, with some compounds being ten times more active than the reference drug pentamidine. nih.gov

Other Biological Activities

Radiosensitization in Hypoxic Mammalian Cells

Hypoxic (low oxygen) cells within solid tumors are a major cause of resistance to radiotherapy, being 2-3 times more resistant to ionizing radiation than well-oxygenated cells. nih.govnih.gov One strategy to overcome this is the use of hypoxic cell radiosensitizers—electron-affinic compounds that, under hypoxic conditions, can mimic the radiosensitizing effect of oxygen.

Nitroaromatic and nitroheterocyclic compounds, such as nitroimidazoles, have been extensively studied for this purpose. osti.govafpremed.org The underlying principle is that the nitro group can be reduced under hypoxic conditions, leading to the formation of reactive radical species that enhance radiation-induced DNA damage. While direct studies on this compound as a radiosensitizer are not prominent, the established role of other nitroheterocycles suggests a strong theoretical basis for its potential in this application. The electron-affinic nature of the nitrothiophene core makes it a candidate for sensitizing hypoxic tumor cells to radiation therapy. nih.gov

Anti-inflammatory Properties (as a class of thiophene carboxamides)

Thiophene derivatives, particularly the class of thiophene carboxamides, have been identified as privileged structures in the design and discovery of novel anti-inflammatory agents. dntb.gov.uanih.govnih.gov Research into this class of compounds has revealed significant potential for treating inflammatory diseases, with many derivatives exhibiting activity superior to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory effects of these compounds are attributed to several mechanisms of action, primarily the inhibition of key enzymes in the inflammatory cascade and the modulation of inflammatory signaling pathways. nih.govnih.gov

Detailed Research Findings

The structural characteristics of thiophene carboxamides play a crucial role in their biological activity. The presence of the amide functional group, often in conjunction with other substituents like carboxylic acids, esters, amines, and methoxy (B1213986) groups, is frequently highlighted as important for biological target recognition and anti-inflammatory efficacy. dntb.gov.uanih.govnih.govresearchgate.net

A primary mechanism by which thiophene carboxamides exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. dntb.gov.uanih.govnih.gov These enzymes are directly responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of the inflammatory process. nih.gov By inhibiting COX and LOX, these compounds can effectively reduce the hallmarks of inflammation.

Specific research has focused on developing thiophene derivatives with selectivity for the COX-2 isozyme over COX-1, which is a strategy aimed at reducing the gastrointestinal side effects associated with traditional NSAIDs. nih.gov For instance, studies on thiophene pyrazole (B372694) hybrids have indicated they are promising anti-inflammatory candidates with moderate and selective COX-2 inhibition; some compounds in this series demonstrated greater anti-inflammatory activity in vivo than the selective COX-2 inhibitor, celecoxib (B62257). nih.gov Similarly, a series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as potent and selective COX-2 inhibitors, displaying superior anti-inflammatory activity to celecoxib in carrageenan-induced paw edema assays. nih.gov

Beyond COX/LOX inhibition, the anti-inflammatory activities of thiophene derivatives extend to other cellular mechanisms. Certain methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukin-8 (IL-8). encyclopedia.pub The same study revealed that these compounds could also inhibit the activation of critical inflammatory signaling pathways, including ERK, p38, and NF-ĸB, at micromolar concentrations. encyclopedia.pub Further mechanistic diversity was observed in a study where a thiophene derivative was found to reduce inflammation in an animal model of asthma by blocking mast cell degranulation and inhibiting the 5-LOX enzyme. nih.gov

The collective findings underscore the versatility of the thiophene carboxamide scaffold in generating potent anti-inflammatory agents that act through multiple and targeted mechanisms.

Interactive Data Table: Anti-inflammatory Activity of Thiophene Derivatives

| Compound Class/Derivative | Biological Target/Assay | Observed Activity | Source |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Selective COX-2 Inhibition | IC₅₀ values in the range of 0.31–1.40 µM | nih.gov |

| Methoxy-substituted thiophene derivative | Inflammatory Signaling Pathways (ERK, p38, NF-ĸB) | Inhibition observed at 10 µM | encyclopedia.pub |

| Thiophene Derivative (Compound 4 in source) | 5-LOX Enzyme Inhibition | ~57% inhibition at 100 µg/mL | nih.gov |

| Thiophene Pyrazole Hybrids | Selective COX-2 Inhibition | Potent anti-inflammatory activity, some superior to celecoxib | nih.gov |

| Thiophene Derivative (Compound 4 in source) | Mast Cell Degranulation | >63% blocking of degranulation | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of 5-nitrothiophene-3-carboxamide analogs are highly dependent on the nature and position of various substituents. Modifications to the nitro group placement, the carboxamide N-substituent, and the thiophene (B33073) ring itself can lead to significant changes in biological activity.

Nitro Group Positioning and its Influence on Activity

The nitro group is a critical pharmacophore for many nitroaromatic compounds, often acting as a prodrug element that requires bioreduction by nitroreductase enzymes to form reactive species that exert a biological effect. nih.gov Its position on the thiophene ring is a key determinant of this activity.

Research into nitrothiophene carboxamides has shown that the placement of the nitro group is crucial for optimizing antibacterial efficacy. For instance, the activity of a compound can differ significantly if the nitro group is at the 4-position versus the 5-position. This difference is not solely due to changes in the compound's reduction potential. The geometry of the reduced metabolite and its ability to interact favorably with its biological target, such as DNA or specific enzymes, is also heavily influenced by the nitro group's original position. nih.gov Studies on nitrated polyaromatic hydrocarbons suggest that the ease of adduct formation between the active metabolite and its target is a critical factor for bioactivity, a principle that extends to nitrothiophenes. nih.gov

Interactive Table: Impact of Nitro Group Position on Activity

| Compound Class | Nitro Position | Impact on Activity | Reference |

|---|---|---|---|

| Nitrothiophene Carboxamides | 4 vs. 5 | Position is critical for optimizing antibacterial efficacy and pharmacokinetics. | |

| Nitroaromatics (General) | N/A | Position influences the ease of reductive metabolic activation and subsequent adduct formation with biological targets. | nih.gov |

Role of the Carboxamide Linker and N-Substituents

The carboxamide linker and its N-substituents are pivotal in modulating the physicochemical properties and biological activity of the entire molecule. The substituent attached to the amide nitrogen can influence solubility, lipophilicity, and the ability to form hydrogen bonds, thereby affecting target binding and cell permeability.

A variety of substituents have been explored:

Alkyl/Cycloalkyl Groups : Introducing a cyclopentyl group to the amide nitrogen, as in N-cyclopentyl 5-nitrothiophene 2-carboxamide, adds a significant hydrophobic character to the molecule. ontosight.ai This can affect its solubility and its interaction with biological targets. ontosight.ai

Aminoalkyl Chains : In the development of radiosensitizers, a series of 3-nitrothiophene-5-carboxamides bearing N-(omega-aminoalkyl) side chains were synthesized. nih.gov The presence of these basic side chains was found to be important for activity, with compounds featuring a strong tertiary amine base in the side chain being among the most potent radiosensitizers. nih.gov

Interactive Table: Effect of N-Substituents on the Carboxamide Linker

| Base Scaffold | N-Substituent | Observed Effect | Reference |

|---|---|---|---|

| 5-Nitrothiophene-2-carboxamide | Cyclopentyl | Adds hydrophobic character, affecting solubility and biological interactions. | ontosight.ai |

| 3-Nitrothiophene-5-carboxamide | N-(omega-aminoalkyl) | Introduction of basic side chains, particularly tertiary amines, led to potent radiosensitizing activity. | nih.gov |

Thiophene Ring Substitutions and their Electronic/Steric Effects

Adding substituents directly to the thiophene ring alters its electronic and steric properties, which in turn modulates biological activity. The electron-withdrawing nature of the nitro group already activates the thiophene ring, making it a strong electrophile. scbt.comconicet.gov.ar Further substitutions can fine-tune these properties.

Halogen Substituents : The introduction of a chlorine atom, as seen in derivatives of 3-chloro-5-nitrothiophene-2-carboxylic acid, can enhance hydrophobic interactions with biological targets like the S1 pocket of Factor Xa. smolecule.com Halogen substitutions on the thiophene ring have also been shown to increase selectivity for certain receptors. nih.gov

Alkyl Groups : A methyl group on the thiophene ring, as in 5-methyl-4-nitrothiophene-2-carboxamide, influences the molecule's steric and electronic profile, which is critical for optimizing antibacterial efficacy.

Metabolic Blocking : Substitutions at the α-carbon of the thiophene ring (e.g., the 5-position) have been strategically employed to block potential sites of oxidative metabolism. nih.gov This can reduce the formation of potentially toxic electrophilic metabolites, thereby improving the safety profile of the compound series while retaining binding affinity for the intended target. nih.gov

Interactive Table: Influence of Thiophene Ring Substitutions

| Scaffold | Ring Substituent | Effect | Reference |

|---|---|---|---|

| 5-Nitrothiophene-2-carboxylic acid | 3-Chloro | Enhances hydrophobic interactions with target enzymes. | smolecule.com |

| Thiophene-2-carboxamide | 5-Halogen | Increased selectivity for the mu opioid receptor (MOR) over the delta opioid receptor (DOR). | nih.gov |

| Thiophene-2-carboxamide | 5-Substituent (general) | Can block oxidative metabolism of the thiophene ring, improving the safety profile. | nih.gov |

Scaffold Modifications and Bioisosteric Replacements

Beyond simple substitutions, modifications to the core scaffold and the replacement of the thiophene ring with bioisosteres are advanced strategies used to improve drug-like properties.

Optimization for Enhanced Target Binding Affinity

Scaffold modification aims to create a more rigid or conformationally optimal structure to enhance binding to a biological target. A notable example comes from the optimization of urea-thiophene carboxamides developed as agents to protect against hearing loss. researchgate.net The initial lead compound, 1 (ORC-001), was systematically modified, leading to compound 90 (ORC-13661). This optimization resulted in a dramatic increase in potency, with the half-maximal protective concentration (HC50) improving from 3.2 µM to 120 nM. researchgate.net

Bioisosteric replacement, where one chemical group is replaced by another with similar physical or chemical properties, is another key strategy. This "scaffold hopping" can lead to improved properties or novel intellectual property. chemrxiv.org

A study on trypanocidal agents found that replacing a 5-nitrofuran ring with a 5-nitrothiophene ring improved activity threefold, an effect attributed to the better lipophilicity of the thiophene heterocycle. mdpi.com

However, bioisosteric replacement is not universally successful. In one anti-tuberculosis drug development program, the replacement of a benzofuran (B130515) nucleus with a benzothiophene (B83047) proved to be detrimental to activity. curtin.edu.au

Interactive Table: Scaffold Modifications and Bioisosteric Replacements

| Original Scaffold/Fragment | Modified Scaffold/Fragment | Purpose/Outcome | Reference |

|---|---|---|---|

| Urea-thiophene carboxamide 1 | Optimized urea-thiophene carboxamide 90 | Enhanced target binding affinity and protective potency (HC50 improved from 3.2 µM to 120 nM). | researchgate.net |

| 5-Nitrofuran | 5-Nitrothiophene | Bioisosteric replacement led to a threefold improvement in trypanocidal activity, possibly due to increased lipophilicity. | mdpi.com |

Modulation of Cellular Uptake and Biological Availability through Structural Design

A compound's therapeutic success depends not only on its target affinity but also on its ability to reach that target. Structural design plays a critical role in modulating absorption, distribution, metabolism, and excretion (ADME) properties.

Overcoming Efflux : In antibacterial research, a significant challenge is the bacterial efflux pump, which actively removes drugs from the cell. Nitrothiophene carboxamides have been identified as being subject to efflux via the AcrAB-TolC pump in E. coli. nih.gov Structure-based design algorithms have been used to optimize these compounds to reduce their binding to the efflux pump component AcrB, thereby increasing their intracellular concentration and antibacterial potency. nih.gov

Enhancing Absorption : The bioavailability of thiophene-based compounds can be improved through prodrug strategies. For example, masking a polar carboxylic acid group as a less polar ester can increase the lipophilicity (logP value) of a molecule. smolecule.com This strategy has been shown to enhance intestinal absorption, leading to a threefold increase in plasma concentration compared to the parent acid in one study. smolecule.com This principle is directly applicable to improving the uptake of thiophene carboxamide scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in the field of drug discovery, offering a method to correlate the chemical structure of compounds with their biological efficacy in a quantitative manner. journalmedicals.com This approach is particularly valuable for optimizing new drug candidates by predicting their activity before synthesis, which is both time- and cost-effective. journalmedicals.com For classes of compounds like nitrothiophenes and their derivatives, QSAR models are developed to predict a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. journalmedicals.comresearchgate.netnih.gov

Development of Predictive Models for Diverse Biological Activities

The development of predictive QSAR models for this compound and its analogs involves the use of computational tools to establish correlations between molecular descriptors and observed biological activities. Although specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, the principles are well-established through studies on related thiophene and nitroaromatic compounds. journalmedicals.comnih.gov

For instance, QSAR studies on a series of 43 thiophene analogs with anti-inflammatory activity revealed the significant role of electronic properties. nih.gov The models generated were cross-validated to ensure their predictive power. nih.gov Such studies provide a framework for designing similar models for this compound derivatives to explore activities like antibacterial or anticancer effects. researchgate.net The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to create an equation that predicts the activity of new compounds. journalmedicals.comnih.gov

Research on other nitrothiophene carboxamide derivatives has shown potent antibacterial activity, and QSAR could be employed to optimize this. nih.gov For example, studies on similar compounds have demonstrated that their minimum inhibitory concentrations (MIC) against bacteria like E. coli are comparable to standard antibiotics. A QSAR model could help in predicting the MIC of unsynthesized derivatives, thereby guiding the synthesis of more potent antibacterial agents. journalmedicals.com

Table 1: Examples of QSAR Studies on Thiophene Derivatives

| Compound Series | Biological Activity | Key Findings from QSAR |

| Thiophene Analogs | Anti-inflammatory | Electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, were found to be dominant in modulating activity. nih.gov |

| Quinoxalines, Carboxamides | Anti-tubercular | QSAR models provide a framework for ligand-based design and can be integrated with virtual screening to identify novel compounds. journalmedicals.com |

| Nitrothiophene Carboxamides | Antibacterial | While a specific QSAR model is not detailed, SAR studies indicate that substitutions on the phenylthiazolyl moiety significantly impact efflux liability and antibacterial potency, providing essential data for future QSAR model development. nih.gov |

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling is a crucial aspect of ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert a desired effect. unina.itpharmacophorejournal.com This abstract model of molecular features serves as a template for designing new molecules with improved potency and selectivity. unina.it The development of a pharmacophore model involves selecting a set of active ligands, performing conformational analysis, assigning pharmacophoric features, and superimposing the conformations to derive a common 3D arrangement. unina.it

For this compound and its derivatives, several key pharmacophoric features can be identified based on structure-activity relationship (SAR) studies across various biological activities. nih.govnih.gov

Key Pharmacophoric Features:

Nitro Group: The 5-nitro group on the thiophene ring is a critical feature, particularly for antimicrobial activity. It is understood that this group can be bioreduced within target cells to form reactive nitrogen species that are toxic to the microorganism. nih.gov This group acts as a potent hydrogen bond acceptor and an electrophilic center.

Thiophene Ring: The aromatic thiophene ring serves as a central scaffold. It can participate in π-π stacking interactions with aromatic residues in the active sites of target proteins, contributing to binding affinity.

Carboxamide Linker: The carboxamide group at the 3-position is a key structural element. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for crucial interactions with biological targets. SAR studies on related thiophene-2-carboxamides have highlighted the importance of this moiety. nih.gov

Substituents on the Amide: Modifications to the substituent attached to the amide nitrogen can significantly influence activity and properties like efflux pump avoidance in bacteria. For example, in a series of N-phenylthiazolyl-5-nitrothiophene-2-carboxamides, the presence and position of fluoro or methyl groups on the phenyl ring were vital for overcoming bacterial efflux and maintaining potent activity. nih.gov

A study on thiophene analogs for anti-inflammatory activity led to the establishment of a three-point pharmacophore, demonstrating how these features can be mapped for a specific therapeutic goal. nih.gov Similarly, for the anticancer activity of novel 5-nitrothiophene derivatives, molecular docking studies have helped to confirm strong binding interactions with key residues in the active sites of enzymes like matrix metalloproteinase-9, further defining the necessary pharmacophoric points. researchgate.net

Table 2: Pharmacophoric Features of this compound Derivatives

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Biological Activity |

| Hydrogen Bond Acceptor | Nitro group (O=N=O), Carbonyl oxygen (-C=O) | Interaction with amino acid residues in the target's active site. unina.itpharmacophorejournal.com |

| Hydrogen Bond Donor | Amide group (-NH-) | Formation of hydrogen bonds with the biological target. unina.itpharmacophorejournal.com |

| Aromatic Ring | Thiophene ring | π-π stacking interactions, scaffold for correct orientation of other features. |

| Hydrophobic Group | Thiophene ring, other aryl/alkyl substituents | Hydrophobic interactions within the binding pocket of the target. nih.govpharmacophorejournal.com |

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such studies on thiophene (B33073) carboxamide derivatives have elucidated key features related to their geometry, stability, and reactivity. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For thiophene-based compounds, these calculations typically use functionals like B3LYP with a basis set such as 6-31G(d,p) or 6-311G(d,p) to optimize the molecular structure. nih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic and optical properties, as well as the reactivity of molecules. nih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. researchgate.net DFT studies on various thiophene carboxamide derivatives have calculated these values to predict their stability and reactivity. researchgate.netnih.gov For example, certain anticancer phenyl-thiophene-carboxamide derivatives showed very low HOMO-LUMO gaps of -0.13 eV and -0.15 eV, indicating high reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies of Representative Thiophene Carboxamide Derivatives This table presents data for derivatives of 5-Nitrothiophene-3-carboxamide as specific data for the parent compound is not available in the provided sources.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Phenyl-thiophene-carboxamide 2b | -0.2013 | -0.0681 | -0.1332 | nih.gov |

| Phenyl-thiophene-carboxamide 2e | -0.2091 | -0.0554 | -0.1537 | nih.gov |

| Thiophene sulfonamide derivative 3 | Not specified | Not specified | 4.65 | semanticscholar.org |

| Thiophene sulfonamide derivative 7 | Not specified | Not specified | 3.44 | semanticscholar.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, which helps in predicting its reactivity and intermolecular interactions. researchgate.net The MEP map illustrates regions of negative and positive electrostatic potential.

In a molecule like this compound, the MEP map would show regions of high electron density (negative potential), typically centered on the electronegative oxygen atoms of the nitro and carboxamide groups. These sites are susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential) are usually found around the hydrogen atoms of the amide group, indicating sites for potential nucleophilic attack. researchgate.net This visual representation of charge distribution is critical for understanding drug-receptor interactions, as it highlights the regions most likely to engage in hydrogen bonding and other electrostatic interactions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA), forming a stable complex. nih.gov This method is widely used to understand the interactions driving the biological activity of compounds like nitrothiophene carboxamides. nih.govnih.gov

Molecular docking studies have been crucial in elucidating the mechanism of action for nitrothiophene carboxamide (NTC) derivatives, particularly their roles as antibacterial agents.

Efflux Pumps : A significant challenge in antibacterial therapy is the action of efflux pumps, such as the AcrAB-TolC system in E. coli, which expel drugs from the bacterial cell. nih.gov Docking simulations have shown that certain NTC derivatives bind within the hydrophobic distal binding pocket of the AcrB pump subunit. This binding is a key reason for their efflux liability. Structure-based drug design has been used to modify the NTC scaffold to reduce this binding and overcome efflux. nih.govresearchgate.net

Nitroreductases : NTC compounds are prodrugs that require activation by bacterial nitroreductases, such as NfsA and NfsB in E. coli, to exert their antibacterial effect. nih.govresearchgate.net Molecular docking predicts that the nitro group of NTC derivatives occupies a position within the NfsB active site identical to that of other nitroaromatic substrates like nitrofurazone. This precise orientation is essential for the enzymatic reduction of the nitro group, which leads to the formation of the active, cytotoxic agent. nih.gov

Specific Enzymes : Derivatives of 5-nitrothiophene have been docked with other enzymes to explore different therapeutic applications. For instance, a 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivative with anticancer activity was docked with the caspase-3 enzyme to understand its role in apoptosis. nih.govresearchgate.net

DNA Interaction : Studies on related 5-nitro-thiophene-thiosemicarbazone compounds have used molecular docking and dynamics to investigate their interaction with DNA. The results suggest that these compounds interact with the major groove of DNA and may assume an intercalating binding mode, which could contribute to their antitumor activity. researchgate.net

Predicting how a ligand binds to its target and the strength of this interaction (binding affinity) is a primary goal of molecular docking. bepls.com

Binding Modes : For NTC derivatives interacting with the AcrB efflux pump, docking studies predict a specific binding mode within the distal pocket, also known as the phenylalanine cage. nih.gov The interaction is primarily hydrophobic. For instance, a known efflux-liable compound was shown to bind to this site, an interaction that could be competed by the known efflux pump inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN). nih.gov Similarly, the predicted binding mode of NTCs in the nitroreductase NfsB shows the nitro "warhead" perfectly positioned near the FMN cofactor for reduction, while the rest of the molecule bridges the dimer interfaces of the enzyme. nih.gov

Binding Affinities : Binding affinity can be estimated through docking scores (often in kcal/mol) or validated experimentally. For NTC derivatives and the AcrB pump, binding was confirmed using a thermal shift assay (TSA). nih.gov A significant change in the melting temperature (ΔTm) of the protein upon ligand binding indicates a direct interaction. For example, an efflux-liable NTC derivative (compound 7) showed a ΔTm of 4.13 °C, confirming strong binding, whereas an optimized derivative designed to overcome efflux (compound 12) showed a negligible ΔTm of 0.68 °C, indicating weak or no binding. nih.gov

Table 2: Binding Affinity of NTC Derivatives to AcrB Efflux Pump This table presents experimental data for derivatives of this compound to illustrate binding affinity principles.

| Compound | Binding to AcrB (ΔTm in °C) | Implication | Source |

| Compound 7 | 4.13 | Strong Binding (Efflux Liable) | nih.gov |

| Compound 12 | 0.68 | No/Weak Binding (Efflux Overcome) | nih.gov |

| Compound 15 | 1.75 | Binding | nih.gov |

| Compound 20 | 1.86 | Binding | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of drug discovery and development, MD simulations provide valuable insights into the behavior of a ligand, such as this compound, and its interactions with biological macromolecules over time. These simulations can reveal details about the conformational changes, binding stability, and the energetic landscape of ligand-protein complexes, which are crucial for understanding the mechanism of action and for the design of more potent derivatives.

Conformational Dynamics of this compound and its Derivatives in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. MD simulations allow for the exploration of the conformational landscape of this compound and its derivatives in various environments, such as in aqueous solution or within the binding site of a protein.

In a biological environment, the conformational flexibility of a ligand plays a pivotal role in its ability to recognize and bind to its target. For thiophene carboxamide derivatives, MD simulations have been employed to understand the stability of the ligand-protein complex over a specific period. The process of a ligand fitting into a protein's binding pocket can induce conformational changes in both the ligand and the protein. nih.gov These structural dynamics can be simulated to generate trajectories that are then analyzed to understand parameters like compactness and stability. nih.gov

One of the key metrics used to assess conformational stability during an MD simulation is the Root Mean Square Deviation (RMSD). A lower RMSD value indicates less structural fluctuation, suggesting that the ligand has found a stable conformation within the binding site. For example, in simulations of related thiophene carboxamide derivatives, RMSD values of less than 3 Å are generally considered indicative of a stable ligand-protein complex. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles from related compounds suggest that its conformational stability in a biological environment would be a key determinant of its activity.

MD simulations can also elucidate the impact of the solvent environment on the ligand's conformation. For instance, studies on related thiophene derivatives have been conducted in both water and acetonitrile (B52724) to understand how solvent polarity affects reactivity and molecular interactions. acs.orgnih.gov Such simulations can provide insights into the solvation effects and how they might influence the conformational preferences of this compound before it reaches its biological target.

The following table summarizes the typical parameters and findings from MD simulation studies on related thiophene carboxamide derivatives, which can be extrapolated to understand the potential conformational dynamics of this compound.

| Simulation Parameter | Typical Value/Observation | Significance for Conformational Dynamics |

| Simulation Time | 100 nanoseconds (ns) | Allows for the observation of significant conformational changes and stabilization of the system. researchgate.net |

| Temperature | 300 Kelvin (K) | Simulates physiological temperature to mimic biological conditions. researchgate.net |

| Solvent Model | Explicit (e.g., TIP3P water) | Provides a more realistic representation of the cellular environment and its impact on ligand conformation. nih.gov |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system, governing the interactions and movements of atoms. |

| RMSD Analysis | < 3 Å for stable complexes | Quantifies the deviation of the ligand's conformation from its initial pose, indicating stability. nih.gov |

Ligand-Target Complex Stability and Interaction Dynamics

The stability of the complex is often evaluated by monitoring the RMSD of the protein backbone and the ligand over the simulation time. A plateau in the RMSD values suggests that the complex has reached equilibrium and is stable. For thiophene carboxamide derivatives targeting proteins like tubulin, MD simulations have shown that stable complexes are formed and maintained throughout the simulation period. researchgate.net

The following table outlines the key analyses performed in MD simulations to assess ligand-target complex stability and interaction dynamics, based on studies of related compounds.

| Analysis Metric | Description | Implication for Ligand-Target Complex |

| RMSD of Protein-Ligand Complex | Measures the deviation of the complex from a reference structure over time. | A stable RMSD trajectory indicates a stable binding mode. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Highlights flexible regions of the protein and residues that may be important for ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key hydrogen bond interactions that contribute to binding affinity and specificity. |

| Interaction Energy Calculation | Calculates the binding free energy between the ligand and the protein. | Provides a quantitative measure of the binding affinity and the contributions of different energy terms. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can be used to analyze the solvation shell around the ligand and its interactions with water molecules. |

Chemoinformatics and Virtual Screening Applications for Novel Analogue Discovery

Chemoinformatics combines computational methods with chemical information to support drug discovery efforts. One of its most powerful applications is virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biosolveit.de This approach accelerates the discovery of new drug candidates by prioritizing compounds for experimental testing. biosolveit.de

The discovery of novel analogues of this compound can be significantly enhanced through a structured virtual screening workflow. Such a workflow typically begins with the preparation of a large compound library and the three-dimensional structure of the target protein.

A general workflow for virtual screening to identify novel analogues can be summarized as follows:

Target Selection and Preparation: A biologically relevant target is chosen, and its 3D structure is obtained from sources like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Compound Library Preparation: Large databases of commercially available or synthetically feasible compounds are collected. These libraries can contain millions to billions of molecules. schrodinger.com The compounds are prepared by generating 3D conformations and assigning appropriate chemical properties.

Docking and Scoring: Molecular docking programs are used to predict the binding mode and affinity of each compound in the library to the target protein's binding site. A scoring function then ranks the compounds based on their predicted binding affinity. biosolveit.de

Filtering and Post-processing: The initial list of hits is filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. patsnap.com

Hit Selection and Experimental Validation: The most promising candidates are visually inspected and selected for purchase or synthesis and subsequent experimental testing to confirm their biological activity.

For the discovery of novel analogues of this compound, a ligand-based virtual screening approach could also be employed. This method uses the known active compound as a template to search for other molecules with similar properties, such as shape and electrostatic features.

The following table illustrates a typical virtual screening workflow and the tools that might be used at each stage for the discovery of novel this compound analogues.

| Stage | Description | Example Tools/Methods |

| Target Identification | Identification of a protein target relevant to the desired therapeutic effect. | Based on existing biological data for this compound or related compounds. |

| Library Selection | Choice of a diverse chemical library for screening. | ZINC database, Enamine REAL database, commercial vendor libraries. |

| Structure-Based Virtual Screening | Docking of the library against the target protein structure. | Glide, AutoDock, DOCK. |

| Ligand-Based Virtual Screening | Searching for molecules with similarity to this compound. | Pharmacophore modeling, shape-based screening (e.g., ROCS). |

| Post-Screening Analysis | Filtering and ranking of hits based on multiple criteria. | QSAR models, ADMET prediction tools (e.g., QikProp), visual inspection. |

| Lead Optimization | Chemical modification of promising hits to improve their properties. | Structure-activity relationship (SAR) analysis, computational chemistry. patsnap.com |